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Compound of Interest

Compound Name: S-(4-ethynylphenyl) ethanethioate

Cat. No.: B3323765 Get Quote

An In-depth Technical Guide to S-(4-
ethynylphenyl) ethanethioate
For Researchers, Scientists, and Drug Development Professionals

Abstract
S-(4-ethynylphenyl) ethanethioate is a sulfur-containing organic compound featuring a

terminal alkyne and a thioester functional group. This unique combination of reactive moieties

makes it a valuable intermediate in organic synthesis, particularly in the construction of more

complex molecules through click chemistry and other coupling reactions. This guide provides a

comprehensive overview of its chemical properties, synthesis, and spectral characteristics,

compiled from available chemical literature and databases.

Chemical Properties and Identifiers
S-(4-ethynylphenyl) ethanethioate is a solid at room temperature. While extensive

experimental data on its physical properties are not readily available in the public domain, key

identifiers and calculated properties have been compiled in Table 1.

Table 1: Chemical and Physical Properties of S-(4-ethynylphenyl) ethanethioate
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Property Value Source

IUPAC Name
S-(4-ethynylphenyl)

ethanethioate
-

Synonyms

1-(S-acetylthio)-4-

ethynylbenzene, 4-ethynyl-1-

acetylsulfanylbenzene,

Thioacetic acid S-(4-ethynyl-

phenyl) ester

[1]

CAS Number 170159-24-7 [1]

Molecular Formula C₁₀H₈OS [1]

Molecular Weight 176.24 g/mol [1]

Appearance Solid (form not specified)

Melting Point Not available -

Boiling Point Not available -

Solubility Not available -

Calculated PSA 42.37 Å² [1]

Calculated LogP 2.3065 [1]

Synthesis
The primary synthetic route to S-(4-ethynylphenyl) ethanethioate involves the desilylation of

its trimethylsilyl (TMS) protected precursor, S-[4-(trimethylsilylethynyl)phenyl] ethanethioate.

Experimental Protocol: Synthesis of S-(4-ethynylphenyl)
ethanethioate[1]
Materials:

S-[4-(trimethylsilylethynyl)phenyl] ethanethioate (CAS: 170159-17-8)

Tetrabutylammonium fluoride (TBAF), 1 M solution in tetrahydrofuran (THF)
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Tetrahydrofuran (THF), anhydrous

Acetic anhydride

Acetic acid

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator,

chromatography columns)

Procedure:

Dissolve S-[4-(trimethylsilylethynyl)phenyl] ethanethioate in anhydrous THF in a round-

bottom flask under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C using an ice bath.

Slowly add one equivalent of TBAF solution (1 M in THF) to the stirred solution.

After the addition is complete, allow the reaction mixture to warm to room temperature

(approximately 20 °C) and stir for a short period (around 5 minutes).

The reaction is quenched by the addition of acetic anhydride and acetic acid.

The solvent is removed under reduced pressure using a rotary evaporator.

The crude product is then purified by column chromatography on silica gel to yield S-(4-
ethynylphenyl) ethanethioate.

A reported yield for this synthesis is approximately 96%.[1]

Spectral Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for S-(4-
ethynylphenyl) ethanethioate are not widely published. However, the expected spectral

features can be inferred from its structure and comparison with analogous compounds.

¹H NMR: Expected signals would include a singlet for the acetyl protons (CH₃), aromatic

protons in the para-substituted phenyl ring, and a singlet for the terminal alkyne proton (C≡C-
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H).

¹³C NMR: Resonances for the carbonyl carbon of the thioester, the acetyl methyl carbon, the

aromatic carbons, and the two sp-hybridized carbons of the ethynyl group are anticipated.

IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretch of

the thioester, the C≡C stretch of the terminal alkyne, and the ≡C-H stretch.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to

the molecular weight of the compound (176.24 m/z).

Reactivity and Applications in Drug Development
S-(4-ethynylphenyl) ethanethioate possesses two key reactive sites: the terminal alkyne and

the thioester.

Terminal Alkyne: This functional group is highly versatile and can participate in a variety of

coupling reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click

chemistry." This makes the molecule a useful building block for conjugating to other

molecules containing an azide group, such as peptides, proteins, or other small molecules,

to create more complex structures. It can also undergo Sonogashira coupling with aryl or

vinyl halides.

Thioester: The thioester group can be hydrolyzed to the corresponding thiol. Thiols are

known for their ability to form strong bonds with gold surfaces, making this compound

potentially useful in the development of self-assembled monolayers (SAMs) on gold

nanoparticles or surfaces for applications in biosensors and drug delivery systems. The thiol

can also be used as a nucleophile in various organic reactions.

Due to its utility as a bifunctional linker and its role in the synthesis of more complex molecules,

S-(4-ethynylphenyl) ethanethioate is a relevant compound for professionals in drug

development and medicinal chemistry for the construction of novel therapeutic agents and

diagnostic tools.

Logical Relationships and Workflows
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Due to the absence of published research on the biological activity or involvement of S-(4-
ethynylphenyl) ethanethioate in specific signaling pathways, a diagrammatic representation

of such is not applicable at this time. The primary role of this compound, based on available

information, is as a chemical building block. The logical workflow for its use is outlined below.

Synthesis Potential Applications

S-[4-(trimethylsilylethynyl)phenyl] ethanethioate

TBAF in THF

Desilylation

S-(4-ethynylphenyl) ethanethioate

S-(4-ethynylphenyl) ethanethioate

Click Chemistry (e.g., CuAAC) Thioester Hydrolysis

Molecular Conjugates 4-ethynylbenzenethiol

Self-Assembled Monolayers (SAMs)

Click to download full resolution via product page

Caption: Synthetic route and potential applications of S-(4-ethynylphenyl) ethanethioate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [what are the chemical properties of S-(4-ethynylphenyl)
ethanethioate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3323765#what-are-the-chemical-properties-of-s-4-
ethynylphenyl-ethanethioate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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